

Spectroscopic Characterization of H-DL-Val-OMe.HCl: An In-depth Technical Guide

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Compound of Interest

Compound Name: *H-DL-Val-OMe.HCl*

Cat. No.: *B104609*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (**H-DL-Val-OMe.HCl**), a key building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Data Presentation

The spectroscopic data for **H-DL-Val-OMe.HCl** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0	d	1H	α -CH
~3.8	s	3H	O-CH ₃
~2.4	m	1H	β -CH
~1.0	d	6H	γ -CH ₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~170	C=O (ester carbonyl)
~58	α -CH
~52	O-CH ₃
~30	β -CH
~18	γ -CH ₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretch (amine hydrochloride)
~2960	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (amine)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
132.1	High	[M+H] ⁺ (protonated molecule)
72.1	High	[M - COOCH ₃] ⁺
55.1	Medium	[C ₄ H ₇] ⁺

Note: The molecular weight of **H-DL-Val-OMe.HCl** is 167.64 g/mol . The observed mass corresponds to the free base (valine methyl ester) which has a molecular weight of 131.17 g/mol . The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **H-DL-Val-OMe.HCl** are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **H-DL-Val-OMe.HCl**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.

- Relaxation delay: 1-2 seconds.
- Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024-4096.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: -10 to 220 ppm.
- Reference: Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet Method:
 - Grind 1-2 mg of **H-DL-Val-OMe.HCl** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

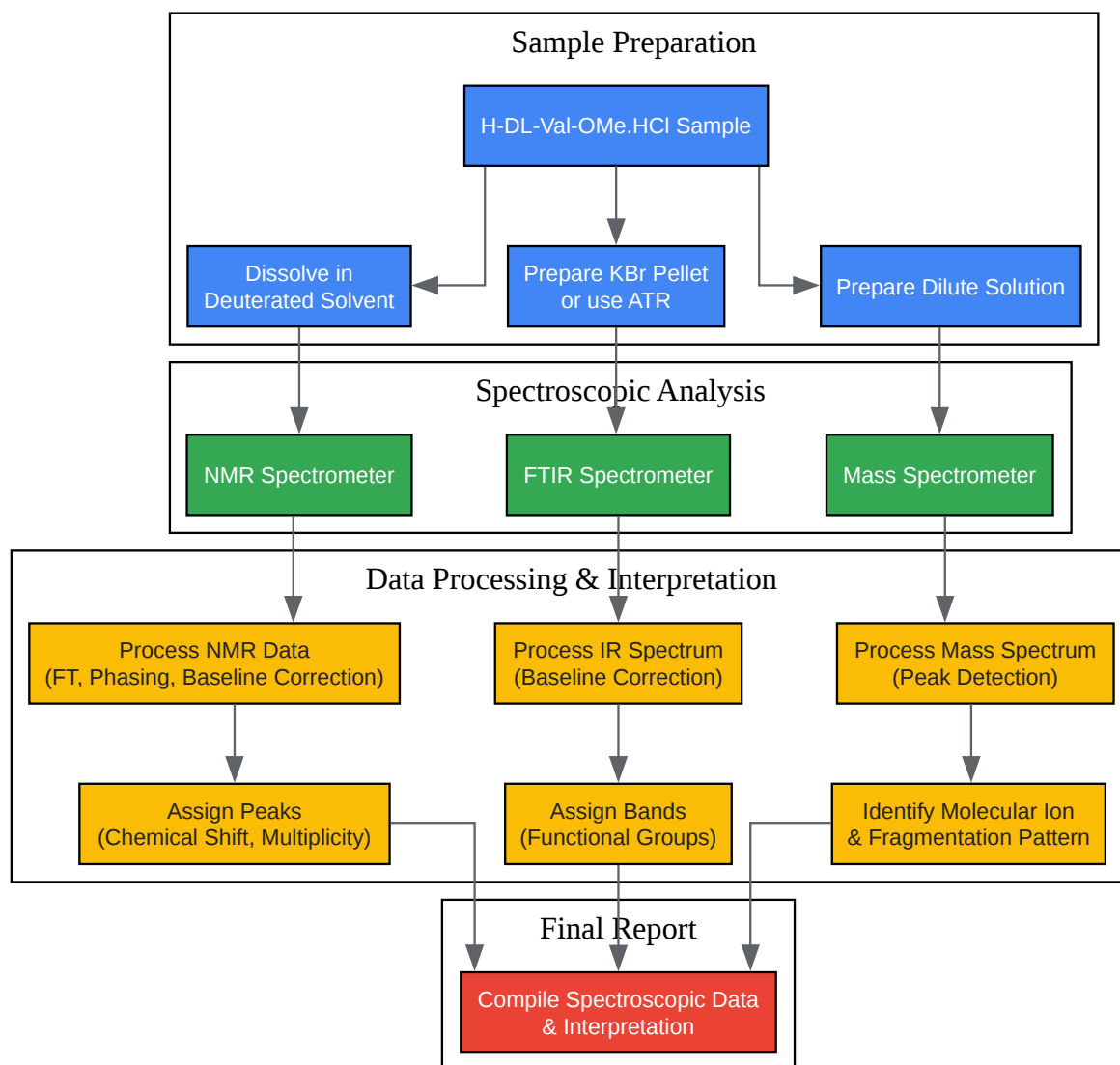
- Prepare a stock solution of **H-DL-Val-OMe.HCl** in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ for analysis.

Instrumentation and Data Acquisition:

- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
- Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
- Mass Range: Scan from m/z 50 to 500.
- Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve maximum signal intensity.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **H-DL-Val-OMe.HCl**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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